molecular formula C8H13NO5S B2610547 Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate CAS No. 618397-02-7

Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate

Cat. No.: B2610547
CAS No.: 618397-02-7
M. Wt: 235.25
InChI Key: YAIIVDUIVIJIQG-UHFFFAOYSA-N
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Description

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate is a chemical compound with the molecular formula C8H13NO5S It is known for its unique structure, which includes a tetrahydrothiophene ring with a dioxido group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate typically involves the reaction of tetrahydrothiophene derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation or large-scale chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1,1-dioxidotetrahydrothiophen-2-yl)aminoacetate
  • Ethyl (1,1-dioxidotetrahydrothiophen-4-yl)aminoacetate
  • Methyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate

Uniqueness

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate is unique due to its specific substitution pattern on the tetrahydrothiophene ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-2-14-8(11)7(10)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIIVDUIVIJIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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